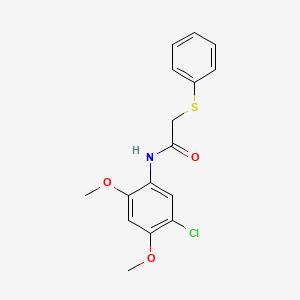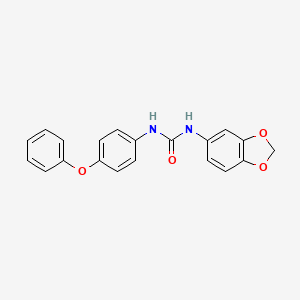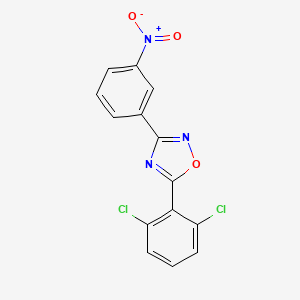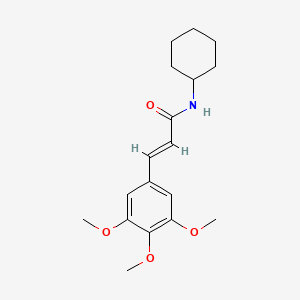![molecular formula C18H20N2O3 B5725421 N-[2-(butyrylamino)phenyl]-2-methoxybenzamide](/img/structure/B5725421.png)
N-[2-(butyrylamino)phenyl]-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(butyrylamino)phenyl]-2-methoxybenzamide, also known as BAY 73-6691, is a small molecule inhibitor of soluble guanylate cyclase (sGC). This compound has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and renal disease.
作用机制
N-[2-(butyrylamino)phenyl]-2-methoxybenzamide 73-6691 inhibits sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP is a second messenger molecule that plays a key role in regulating vascular tone, platelet aggregation, and smooth muscle cell proliferation. By inhibiting sGC, this compound 73-6691 increases the levels of cGMP, which leads to vasodilation and decreased vascular resistance. This mechanism of action is similar to that of other drugs used to treat pulmonary hypertension, such as sildenafil and tadalafil.
Biochemical and Physiological Effects:
This compound 73-6691 has been shown to have several biochemical and physiological effects in preclinical studies. In addition to its vasodilatory effects, this compound 73-6691 has been shown to reduce pulmonary artery pressure, improve cardiac function, and improve renal function. These effects are thought to be mediated through the inhibition of sGC and subsequent increase in cGMP levels. This compound 73-6691 has also been shown to have anti-inflammatory effects in some preclinical studies.
实验室实验的优点和局限性
N-[2-(butyrylamino)phenyl]-2-methoxybenzamide 73-6691 has several advantages for use in lab experiments. It has a high selectivity for sGC and is well-tolerated in preclinical studies. However, this compound 73-6691 has some limitations as well. It has a short half-life and requires frequent dosing in preclinical studies. Additionally, its effects may be limited in certain disease states, such as those with impaired cGMP signaling.
未来方向
There are several future directions for the study of N-[2-(butyrylamino)phenyl]-2-methoxybenzamide 73-6691. One area of interest is the potential use of this compound 73-6691 in combination with other therapies for the treatment of various diseases. For example, this compound 73-6691 may be used in combination with phosphodiesterase inhibitors for the treatment of pulmonary hypertension. Another area of interest is the development of new sGC inhibitors with improved pharmacokinetic properties and selectivity. Finally, further studies are needed to better understand the mechanisms of action and potential therapeutic applications of this compound 73-6691 in various disease states.
合成方法
N-[2-(butyrylamino)phenyl]-2-methoxybenzamide 73-6691 can be synthesized using a multi-step process starting from 2-methoxybenzoic acid. The first step involves the conversion of 2-methoxybenzoic acid to 2-methoxybenzoyl chloride using thionyl chloride. The resulting compound is then reacted with 2-aminophenylbutyramide in the presence of a base to yield this compound 73-6691. The final product is purified using column chromatography.
科学研究应用
N-[2-(butyrylamino)phenyl]-2-methoxybenzamide 73-6691 has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, this compound 73-6691 has been shown to improve cardiac function in heart failure models, reduce pulmonary artery pressure in pulmonary hypertension models, and improve renal function in renal disease models. These effects are thought to be mediated through the inhibition of sGC, which leads to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent vasodilation and diuresis.
属性
IUPAC Name |
N-[2-(butanoylamino)phenyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-3-8-17(21)19-14-10-5-6-11-15(14)20-18(22)13-9-4-7-12-16(13)23-2/h4-7,9-12H,3,8H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBBAUVOAWZLNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl (2-{2-[(2,4-dichlorophenoxy)acetyl]carbonohydrazonoyl}phenoxy)acetate](/img/structure/B5725338.png)
![N-1,3-benzodioxol-5-yl-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5725341.png)

![3-chloro-4-ethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5725367.png)
![dimethyl 3-methyl-5-[(3-methylbenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5725370.png)
![4-bromo-N-[(4-methyl-1-piperazinyl)carbonothioyl]benzamide](/img/structure/B5725371.png)


![N-cyclopentyl-3-[(dimethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B5725393.png)
![4-({3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5725400.png)
![3-(1-naphthyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5725407.png)

![3-(1,3-dioxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid](/img/structure/B5725427.png)
![methyl 4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5725436.png)